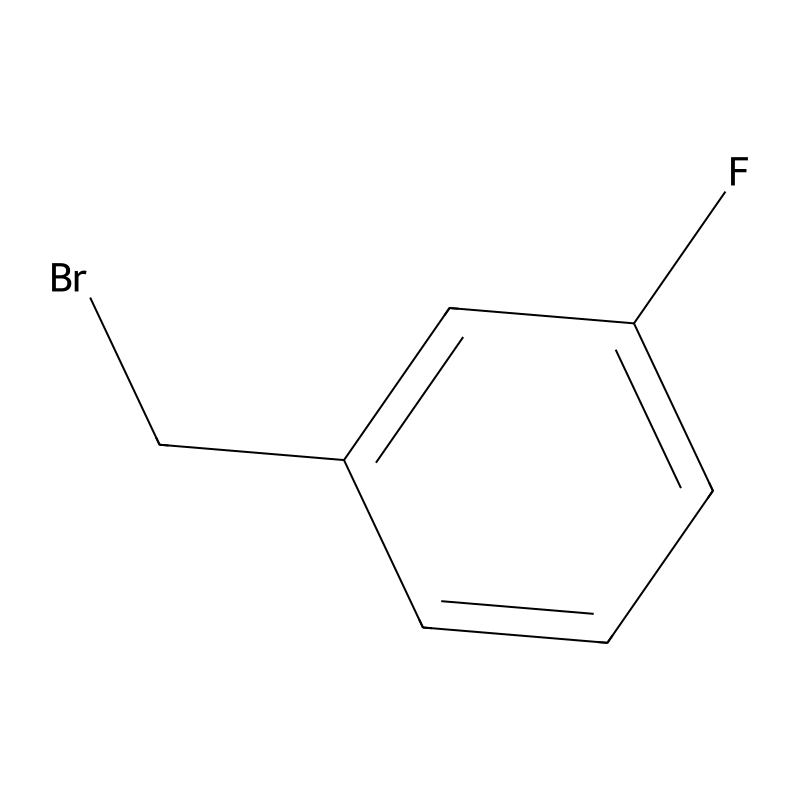

3-Fluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

3-Fluorobenzyl bromide is primarily used as a building block in the synthesis of various organic compounds. Its reactive bromide (Br) group allows it to participate in numerous substitution reactions with diverse nucleophiles, introducing the 3-fluorobenzyl moiety into the target molecule. This functionality finds applications in the synthesis of:

- Pharmaceuticals: 3-Fluorobenzyl bromide serves as a precursor for various pharmaceutically relevant molecules, including potential drug candidates and radiopharmaceuticals for imaging purposes [].

- Functional Materials: The compound can be incorporated into the structure of functional materials like liquid crystals and polymers, potentially influencing properties such as conductivity and optical properties [, ].

Chemical Probe:

Due to its unique chemical structure, 3-Fluorobenzyl bromide can be employed as a chemical probe to investigate various biological processes. The presence of the fluorine (F) atom introduces a subtle electronic effect, influencing the interaction of the molecule with biological targets. This allows researchers to:

- Study protein-ligand interactions: By attaching 3-Fluorobenzyl bromide to specific molecules of interest, scientists can probe their interactions with proteins, offering insights into cellular processes and potential drug targets [].

- Investigate enzyme activity: The compound can be used to modify enzymes and assess the impact on their catalytic activity, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors [].

3-Fluorobenzyl bromide is an organic compound characterized by the presence of a bromomethyl group attached to a fluorinated benzene ring. Its chemical formula is C7H6BrF, and it has a molecular weight of 189.02 g/mol. The compound is known for its clear, colorless to yellow liquid appearance and is primarily utilized in organic synthesis as a reagent for various

3-Fluorobenzyl bromide is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

- Toxicity: It is moderately toxic and can cause irritation upon contact with skin, eyes, or respiratory system.

- Flammability: Flammable liquid. Keep away from heat, sparks, and open flames.

- Reactivity: Reacts with strong oxidizing agents and strong bases.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, allowing the formation of different derivatives.

- Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form larger organic molecules.

- Reduction Reactions: The compound can be reduced to yield 3-fluorobenzyl alcohol or other derivatives depending on the conditions used.

These reactions highlight its versatility as a building block in organic chemistry .

3-Fluorobenzyl bromide can be synthesized through several methods, including:

- From 3-Fluorobenzyl Chloride: This method involves the reaction of 3-fluorobenzyl chloride with phosphorus tribromide or another brominating agent.

- Multi-Step Synthesis: A more complex route may involve multiple steps, including the use of sodium carbonate and benzene as solvents under specific conditions .

The choice of synthesis method often depends on the desired purity and yield.

The primary applications of 3-fluorobenzyl bromide include:

- Organic Synthesis: Serving as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research: Used in laboratories for developing new chemical entities with potential therapeutic effects.

- Material Science: It may find applications in creating advanced materials through polymerization processes .

Several compounds share structural similarities with 3-fluorobenzyl bromide. Here is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzyl bromide | C7H7Br | Lacks fluorine; simpler structure |

| 4-Fluorobenzyl bromide | C7H6BrF | Fluorine at para position; different reactivity |

| 2-Fluorobenzyl bromide | C7H6BrF | Fluorine at ortho position; affects sterics |

| 3-Chlorobenzyl bromide | C7H6BrCl | Chlorine instead of fluorine; different properties |

3-Fluorobenzyl bromide is unique due to the positioning of the fluorine atom, which significantly influences its chemical behavior and biological activity compared to other halogenated benzyl compounds .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant